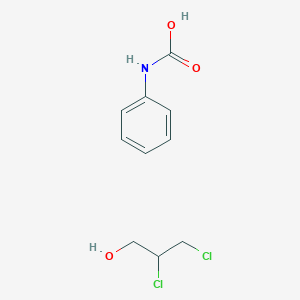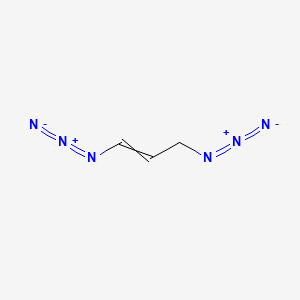![molecular formula C8H14S2 B14702258 6,10-Dithiaspiro[4.5]decane CAS No. 15077-17-5](/img/structure/B14702258.png)
6,10-Dithiaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dithiaspiro[45]decane is an organic compound with the molecular formula C₈H₁₄S₂ It is characterized by a spirocyclic structure containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dithiaspiro[4.5]decane typically involves the reaction of 1,4-dithiane with cyclohexanone under acidic conditions. The reaction proceeds through a cyclization process, forming the spirocyclic structure. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the acidic reagents and sulfur-containing intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 6,10-Dithiaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The spirocyclic structure allows for substitution reactions at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
6,10-Dithiaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the synthesis of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 6,10-Dithiaspiro[4.5]decane depends on its specific application. In chemical reactions, the sulfur atoms can act as nucleophiles or electrophiles, facilitating various transformations. In biological systems, the compound may interact with sulfur-containing enzymes or proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
1,4-Dithiaspiro[4.5]decane: Similar spirocyclic structure but with different positioning of sulfur atoms.
6,10-Dioxaspiro[4.5]decane: Contains oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness: 6,10-Dithiaspiro[45]decane is unique due to its specific arrangement of sulfur atoms within the spirocyclic structure
Propriétés
Numéro CAS |
15077-17-5 |
|---|---|
Formule moléculaire |
C8H14S2 |
Poids moléculaire |
174.3 g/mol |
Nom IUPAC |
6,10-dithiaspiro[4.5]decane |
InChI |
InChI=1S/C8H14S2/c1-2-5-8(4-1)9-6-3-7-10-8/h1-7H2 |
Clé InChI |
QLEDPFWMNZWAJT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


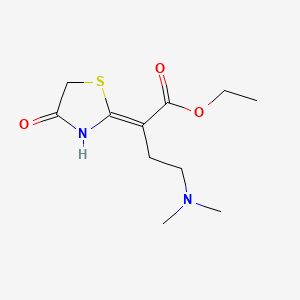
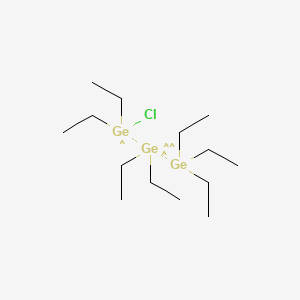

![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)
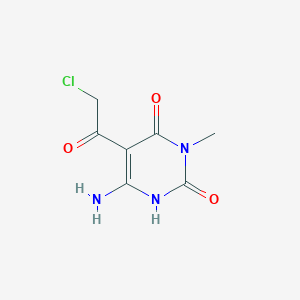
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
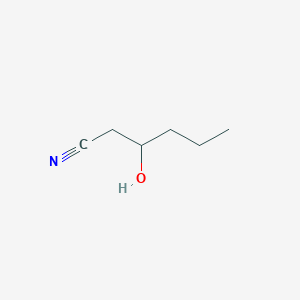

![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)

